molecular formula C15H14N6 B4366947 2-[1-(5-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline

2-[1-(5-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No. B4366947
M. Wt: 278.31 g/mol
InChI Key: JXSLKCXLPMUONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(5-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-[1-(5-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline has been studied extensively. Studies have shown that this compound inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation, survival, and metabolism. In addition, this compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1-(5-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline have been studied extensively. Studies have shown that this compound induces apoptosis in cancer cells by inhibiting the activity of the PI3K/Akt/mTOR signaling pathway. In addition, this compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[1-(5-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline in lab experiments include its potential as an anticancer and anti-inflammatory agent, as well as its antioxidant properties. However, there are also limitations to using this compound in lab experiments. One of the limitations is the potential toxicity of this compound, which may limit its use in certain experiments. In addition, the synthesis of this compound can be challenging and may require specialized equipment and expertise.

Future Directions

There are several future directions for the study of 2-[1-(5-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline. One direction is the further investigation of its potential as an anticancer and anti-inflammatory agent. In addition, the antioxidant properties of this compound may be further studied for their potential in the treatment of oxidative stress-related diseases. Furthermore, the synthesis of this compound may be optimized to improve its yield and reduce its toxicity. Finally, the potential of this compound as a lead compound for the development of new drugs may be explored.
In conclusion, 2-[1-(5-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline is a chemical compound that has shown promising results in various scientific research applications, including its potential as an anticancer and anti-inflammatory agent, as well as its antioxidant properties. The synthesis of this compound can be challenging, and its potential toxicity may limit its use in certain experiments. However, there are several future directions for the study of this compound, including its further investigation as a lead compound for the development of new drugs.

Scientific Research Applications

2-[1-(5-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that this compound induces apoptosis in cancer cells by inhibiting the activity of the PI3K/Akt/mTOR signaling pathway. In addition, this compound has also shown potential as an anti-inflammatory agent. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.

properties

IUPAC Name

2-[1-(5-methylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6/c1-10-7-8-17-21(10)11(2)14-18-15-12-5-3-4-6-13(12)16-9-20(15)19-14/h3-9,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSLKCXLPMUONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C(C)C2=NN3C=NC4=CC=CC=C4C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(5-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 2
2-[1-(5-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 3
2-[1-(5-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 4
2-[1-(5-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 5
2-[1-(5-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline

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